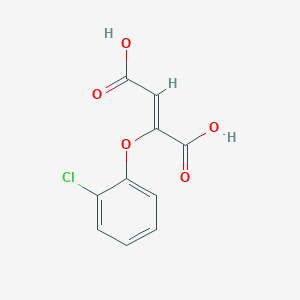
2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPEB and has been studied extensively for its biochemical and physiological effects. In
作用机制
CPEB works by inhibiting the activity of enzymes involved in protein synthesis. It does this by binding to the ribosome, which is the molecular machine responsible for protein synthesis. CPEB binds to a specific site on the ribosome, known as the peptidyl transferase center, and prevents the transfer of amino acids to the growing protein chain.
Biochemical and Physiological Effects:
CPEB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that CPEB inhibits the growth of a range of bacterial and fungal species. CPEB has also been found to have anticancer properties, with studies showing that it can induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of CPEB is its ability to selectively inhibit protein synthesis. This makes it a useful tool for the study of protein synthesis and the development of new drugs. However, CPEB has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on CPEB. One area of interest is the development of new drugs based on CPEB. Another area of research is the study of the mechanism of action of CPEB and its interactions with the ribosome. Finally, there is potential for the development of new chemical probes based on CPEB for the study of protein synthesis.
合成方法
CPEB can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with ethyl chloroformate to form 2-(3-chloroanilino)-2-oxoethyl chloroformate. This intermediate is then reacted with 3-chlorobenzoic acid to form CPEB. The purity of the final product can be improved through recrystallization.
科学研究应用
CPEB has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. CPEB has also been studied for its potential use in the development of new drugs and as a chemical probe for the study of protein synthesis.
属性
产品名称 |
2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate |
|---|---|
分子式 |
C15H11Cl2NO3 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
[2-(3-chloroanilino)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-4-1-3-10(7-11)15(20)21-9-14(19)18-13-6-2-5-12(17)8-13/h1-8H,9H2,(H,18,19) |
InChI 键 |
PXGOUCYSIHUETD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)


![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)

![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)

![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
